molecular formula C16H18ClNO2 B13777368 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride CAS No. 79677-15-9

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride

Cat. No.: B13777368
CAS No.: 79677-15-9
M. Wt: 291.77 g/mol
InChI Key: YQPXNFGMDZLYLE-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities . This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroisoquinoline core, with additional hydroxyl groups at positions 4 and 6.

Preparation Methods

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The benzyl group and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

2-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol chloride can be compared with other similar compounds such as:

Properties

CAS No.

79677-15-9

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-4,6-diol;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-14-7-6-13-10-17(11-16(19)15(13)8-14)9-12-4-2-1-3-5-12;/h1-8,16,18-19H,9-11H2;1H

InChI Key

YQPXNFGMDZLYLE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1CC3=CC=CC=C3)C=CC(=C2)O)O.Cl

Origin of Product

United States

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